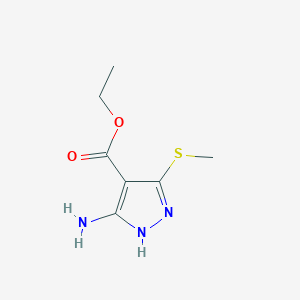

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Overview

Description

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, also known as ethyl 3-amino-5-(methylthio)-1H-pyrazole-4-carboxylate, is a compound that has been studied for its potential biological activities. The primary target of this compound is the muscarinic acetylcholine receptor 1-G11 protein complex , which is found in the cell membrane . This receptor plays a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its target through a process that is still under investigation. It is suggested that the compound may suppress the action of arecoline, a chemical present in the areca nut fruit, on the muscarinic acetylcholine receptor 1-g11 protein complex . This interaction could potentially alter the signaling pathways associated with this receptor, leading to changes in cellular function.

Biochemical Pathways

Therefore, the compound’s interaction with this receptor could potentially affect these processes .

Result of Action

It has been suggested that the compound may have a protective effect against arecoline-induced toxicity in third-instar larvae of transgenic drosophila melanogaster . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . Additionally, it interacts with tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), modulating their expression and thereby exerting anti-inflammatory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the expression of pro-inflammatory genes such as TNF-α and IL-1 in immune cells . This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX-2 and iNOS, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it modulates gene expression by interacting with transcription factors and signaling molecules, leading to a decrease in the expression of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that it maintains its anti-inflammatory effects over extended periods, although its efficacy may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated that the compound can have lasting effects on cellular function, including sustained inhibition of inflammatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as COX-2 and iNOS, influencing the production of metabolites involved in inflammation . The compound also affects metabolic flux by modulating the activity of key enzymes in these pathways . This can lead to changes in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity, with higher concentrations observed in inflamed tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its efficacy in modulating inflammatory pathways .

Preparation Methods

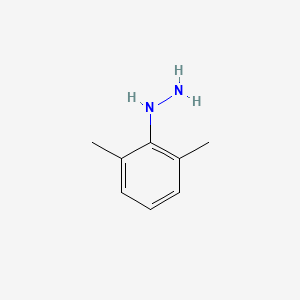

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate typically involves the reaction of phenylhydrazine with ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine in ethanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of eco-friendly catalysts are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

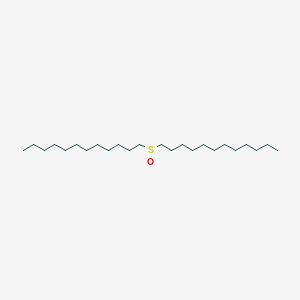

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

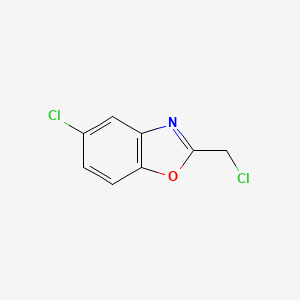

Substitution: Various alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated, acylated, and sulfonylated derivatives.

Scientific Research Applications

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It exhibits potential biological activities, including anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

- 5-Amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide

- 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

- 4-Substituted-3-(substituted amino)-1H-1,2,4-triazole-5(4H)-thione

Comparison: Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a better safety profile and higher efficacy in certain biological assays .

Properties

IUPAC Name |

ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMFBKSVLSRJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

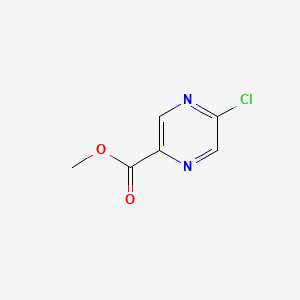

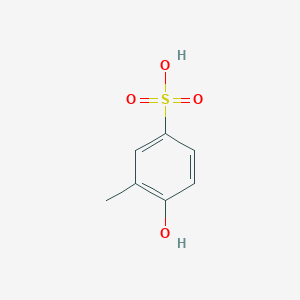

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.